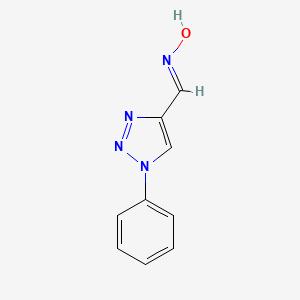
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 . It is a solid substance and is a useful synthetic intermediate .
Synthesis Analysis
The synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde with alkylamines has been explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde consists of a phenyl group attached to a 1,2,3-triazole ring, which is further connected to a carbaldehyde group .
Chemical Reactions Analysis
1,2,3-Triazole-4-carbaldehydes, such as 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde, are known to undergo various chemical reactions due to the synthetic versatility of the formyl group . They have been used as intermediates in the synthesis of various compounds .
科学的研究の応用
- Application : Researchers have designed and synthesized 2-phenyl-1,3,4-thiadiazole derivatives based on known SHP1 inhibitors. Among these, compound PT10 exhibited promising inhibitory activity against SHP1. It also demonstrated selective fluorescence response for SHP1 activity and low cytotoxicity in HeLa cells. PT10 holds potential for two-photon cell fluorescence imaging .
- Application : A robust flow synthesis protocol using copper-on-charcoal as a heterogeneous catalyst enables the efficient synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles. This method allows for diverse substitution patterns and high yields, making it valuable for drug discovery and other applications .
- Application : Novel bis alkynes containing di-substituted triazoles were synthesized and evaluated for their anticancer activity. These compounds exhibit potential as standalone agents or as part of drug candidates .
- Application : Researchers have explored triazole derivatives for bioimaging and fluorescent imaging. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity and could be useful in imaging applications .
- Application : These compounds have been used in the synthesis of various drugs, including antiepileptic agents. Their unique properties make them valuable building blocks in medicinal chemistry .
Inhibition of SHP1 Activity
Flow Synthesis of 1,2,3-Triazoles
Anticancer Agents
Bioimaging and Fluorescent Imaging
Drug Synthesis Intermediates
Materials Science and Polymer Chemistry
Safety and Hazards
The safety information available indicates that 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is a combustible solid . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
将来の方向性
1,2,3-Triazole-4-carbaldehydes, such as 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde, are useful synthetic intermediates and may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . They have been used as intermediates in the synthesis of various compounds, including anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents . Therefore, future research may focus on exploring these potential applications further.
作用機序
Target of Action
Triazole compounds, a class to which this compound belongs, are known for their excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
It’s known that the important photophysical nature of triazole systems is the transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially be a part of the interaction of the compound with its targets.
Biochemical Pathways
Triazole compounds are known to have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
1,2,3-triazole-based scaffolds have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .
Result of Action
1,2,3-triazole and its derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
The synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This suggests that the synthesis environment could potentially influence the properties of the compound.
特性
IUPAC Name |
(NE)-N-[(1-phenyltriazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-7,14H/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCGKTIQIFVNGB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


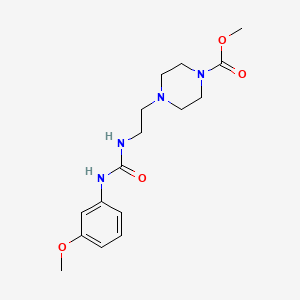
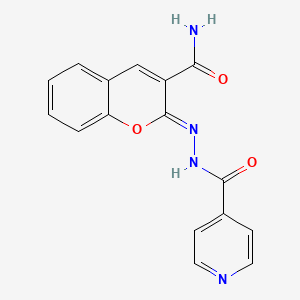

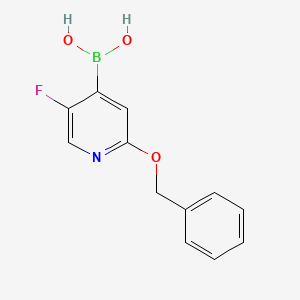
![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)
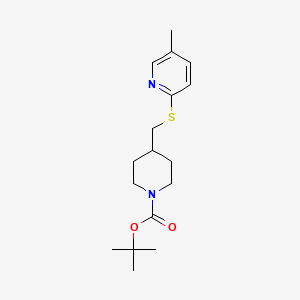
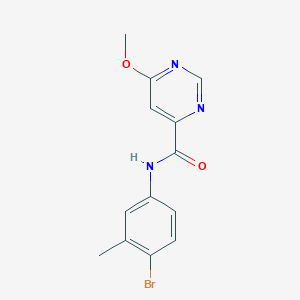
![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)
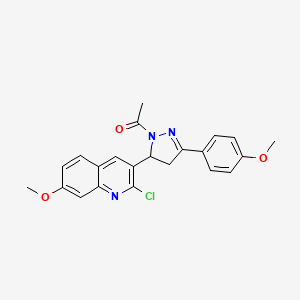

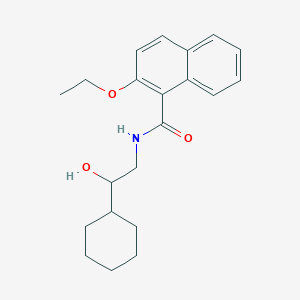
![3-{[(4-fluoro-3-oxo-1-phenyl-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2444354.png)
